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molecular formula C13H16O3 B8795553 3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B8795553
M. Wt: 220.26 g/mol
InChI Key: GFLQRUJLOCTKPO-UHFFFAOYSA-N
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Patent
US07196110B2

Procedure details

A mixture of 1,2-dimethoxy-benzene (Compound 47a) (21.9 mL, 0.170 mole) and pent-3-enoic acid (Compound 47b) (25.5 g, 0.255 mole) was stirred under argon in an ice bath. Polyphosphoric acid (230 g, 1.05 mole) was added slowly. After addition was complete, the ice bath was removed and the reaction heated for 16 hours at 60° C. The reaction was added to ice water and extracted with dichloromethane. The organic extracts were washed with 3N NaOH, water, brine and dried over Na2SO4. The solvent was then removed in vacuo to yield a red oil containing the crude title compound. The crude material was purified on a silica gel column using dichloromethane as eluent. The pure fractions were combined and concentrated to yield the racemic mixture of the title compound as an off-white solid. MS m/z 221 (M+H)+;
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pent-3-enoic acid
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Compound 47b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polyphosphoric acid
Quantity
230 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[C:11](O)(=[O:16])[CH2:12][CH:13]=[CH:14][CH3:15]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[O:9][CH3:10])[C:11](=[O:16])[CH2:12][CH:13]2[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
21.9 mL
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
pent-3-enoic acid
Quantity
25.5 g
Type
reactant
Smiles
C(CC=CC)(=O)O
Name
Compound 47b
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=CC)(=O)O
Step Two
Name
Polyphosphoric acid
Quantity
230 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred under argon in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
The reaction was added to ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic extracts were washed with 3N NaOH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a red oil

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CC(C2=CC1OC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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